4-Quinolinamine, 6-[(1,1-dimethylethyl)sulfonyl]-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)-, hydrochloride
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Overview
Description
4-Quinolinamine, 6-[(1,1-dimethylethyl)sulfonyl]-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)-, hydrochloride is a complex organic compound with a unique structure that combines quinoline, pyrazole, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinamine, 6-[(1,1-dimethylethyl)sulfonyl]-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl and pyrazole groups. The final step involves the addition of the methoxyethoxy group and the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinamine, 6-[(1,1-dimethylethyl)sulfonyl]-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or methoxyethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Quinolinamine, 6-[(1,1-dimethylethyl)sulfonyl]-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-Quinolinamine, 6-[(1,1-dimethylethyl)sulfonyl]-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Quinolinamine derivatives: Compounds with similar quinoline cores but different substituents.
Pyrazole derivatives: Compounds with pyrazole rings and various functional groups.
Sulfonyl compounds: Compounds containing sulfonyl groups with different aromatic or aliphatic backbones.
Uniqueness
The uniqueness of 4-Quinolinamine, 6-[(1,1-dimethylethyl)sulfonyl]-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)-, hydrochloride lies in its combination of quinoline, pyrazole, and sulfonyl groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C21H29ClN4O4S |
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Molecular Weight |
469.0 g/mol |
IUPAC Name |
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C21H28N4O4S.ClH/c1-13-14(2)24-25-20(13)23-16-7-8-22-17-12-18(29-10-9-28-6)19(11-15(16)17)30(26,27)21(3,4)5;/h7-8,11-12H,9-10H2,1-6H3,(H2,22,23,24,25);1H |
InChI Key |
KKONQMIFEDRZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OCCOC)S(=O)(=O)C(C)(C)C)C.Cl |
Origin of Product |
United States |
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